molecular formula C11H14O B2773223 (E)-3-(4-ethylphenyl)prop-2-en-1-ol CAS No. 1011301-86-2

(E)-3-(4-ethylphenyl)prop-2-en-1-ol

Cat. No. B2773223
CAS RN: 1011301-86-2
M. Wt: 162.232
InChI Key: YHTRWYSKMHZKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-ethylphenyl)prop-2-en-1-ol, also known as eugenol, is a naturally occurring phenolic compound found in various plants such as clove, nutmeg, and cinnamon. Eugenol has been widely used in traditional medicine for its analgesic, anti-inflammatory, and antioxidant properties. In recent years, eugenol has gained attention from the scientific community due to its potential applications in various fields such as food, pharmaceuticals, and cosmetics.

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research has shown that compounds structurally similar to "(E)-3-(4-ethylphenyl)prop-2-en-1-ol" participate in complex molecular interactions. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate was found to utilize rare N⋯π interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure, illustrating the significance of non-hydrogen bonding interactions like N⋯π and O⋯π types in molecular assembly and crystal packing (Zhang, Wu, & Zhang, 2011).

Optical and Nonlinear Properties

Another study focused on Schiff base compounds derived from ethyl-4-amino benzoate showed significant nonlinear optical properties, indicating their potential application in optical limiting devices. These compounds demonstrated nonlinear refractive indices and optical limiting thresholds, making them candidates for optical limiter applications (Abdullmajed et al., 2021).

Molecular Self-Assembly

The versatile building block "[enPd(II)]2+" has been utilized in molecular self-assembly, leading to the creation of novel two- and three-dimensional structures. This research emphasizes the strategic use of metal coordination angles to design complex architectures, which could inspire the development of new materials using similar ethylphenyl derivatives (Fujita et al., 2005).

Antioxidant and Ca(2+) Antagonistic Activity

Compounds with structures akin to "(E)-3-(4-ethylphenyl)prop-2-en-1-ol" have been studied for their antioxidant activity and Ca(2+) antagonistic properties. For example, CP-060 exhibited both Ca(2+) overload inhibition and antioxidant activity, suggesting potential therapeutic applications for compounds within this chemical family (Kato et al., 1999).

Fluorescent Dihydrofuran Derivatives

Research into the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols revealed a method for producing fluorescent 2,3-dihydrofuran derivatives. This innovative approach demonstrates the potential of ethylphenyl derivatives in synthesizing compounds with unique optical properties (Funayama, Satoh, & Miura, 2005).

properties

IUPAC Name

(E)-3-(4-ethylphenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8,12H,2,9H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTRWYSKMHZKOT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)prop-2-en-1-ol

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